molecular formula C15H16F3N3OS B10888516 1-(butan-2-yl)-7-cyclopropyl-2-sulfanyl-5-(trifluoromethyl)pyrido[2,3-d]pyrimidin-4(1H)-one

1-(butan-2-yl)-7-cyclopropyl-2-sulfanyl-5-(trifluoromethyl)pyrido[2,3-d]pyrimidin-4(1H)-one

Cat. No.: B10888516
M. Wt: 343.4 g/mol
InChI Key: HQCOHQUQUVFOFJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(SEC-BUTYL)-7-CYCLOPROPYL-2-SULFANYL-5-(TRIFLUOROMETHYL)PYRIDO[2,3-D]PYRIMIDIN-4(1H)-ONE is a complex organic compound belonging to the pyrido[2,3-d]pyrimidine family This compound is characterized by its unique structure, which includes a sec-butyl group, a cyclopropyl group, a sulfanyl group, and a trifluoromethyl group

Preparation Methods

The synthesis of 1-(SEC-BUTYL)-7-CYCLOPROPYL-2-SULFANYL-5-(TRIFLUOROMETHYL)PYRIDO[2,3-D]PYRIMIDIN-4(1H)-ONE involves multiple steps, starting from readily available precursors. The synthetic route typically includes the following steps:

    Formation of the Pyrido[2,3-d]pyrimidine Core: This step involves the cyclization of appropriate precursors to form the pyrido[2,3-d]pyrimidine core. Commonly used reagents include pyridine derivatives and suitable cyclization agents.

    Introduction of Functional Groups: The sec-butyl, cyclopropyl, sulfanyl, and trifluoromethyl groups are introduced through various substitution reactions. These reactions often require specific conditions such as the presence of catalysts, controlled temperatures, and specific solvents to ensure high yields and purity.

    Purification: The final compound is purified using techniques such as recrystallization, chromatography, or distillation to obtain the desired product with high purity.

Industrial production methods may involve optimization of these steps to enhance efficiency, reduce costs, and ensure scalability.

Chemical Reactions Analysis

1-(SEC-BUTYL)-7-CYCLOPROPYL-2-SULFANYL-5-(TRIFLUOROMETHYL)PYRIDO[2,3-D]PYRIMIDIN-4(1H)-ONE undergoes various chemical reactions, including:

    Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The compound can undergo reduction reactions, particularly at the pyrimidine ring, using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions, often requiring strong nucleophiles and specific reaction conditions.

    Addition: The cyclopropyl group can undergo ring-opening reactions under acidic or basic conditions, leading to the formation of various addition products.

Scientific Research Applications

1-(SEC-BUTYL)-7-CYCLOPROPYL-2-SULFANYL-5-(TRIFLUOROMETHYL)PYRIDO[2,3-D]PYRIMIDIN-4(1H)-ONE has several scientific research applications:

    Chemistry: It serves as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in targeting specific enzymes or receptors involved in disease pathways.

    Industry: It is used in the development of new materials, agrochemicals, and pharmaceuticals due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 1-(SEC-BUTYL)-7-CYCLOPROPYL-2-SULFANYL-5-(TRIFLUOROMETHYL)PYRIDO[2,3-D]PYRIMIDIN-4(1H)-ONE involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and affecting various biochemical pathways. For example, it may inhibit the activity of certain kinases or enzymes involved in cell signaling, leading to altered cellular responses.

Comparison with Similar Compounds

1-(SEC-BUTYL)-7-CYCLOPROPYL-2-SULFANYL-5-(TRIFLUOROMETHYL)PYRIDO[2,3-D]PYRIMIDIN-4(1H)-ONE can be compared with other pyrido[2,3-d]pyrimidine derivatives, such as:

    1-(SEC-BUTYL)-7-CYCLOPROPYL-2-SULFANYL-5-(METHYL)PYRIDO[2,3-D]PYRIMIDIN-4(1H)-ONE: Similar structure but with a methyl group instead of a trifluoromethyl group, leading to different chemical properties and reactivity.

    1-(SEC-BUTYL)-7-CYCLOPROPYL-2-SULFANYL-5-(CHLORO)PYRIDO[2,3-D]PYRIMIDIN-4(1H)-ONE:

    1-(SEC-BUTYL)-7-CYCLOPROPYL-2-SULFANYL-5-(BROMO)PYRIDO[2,3-D]PYRIMIDIN-4(1H)-ONE:

Properties

Molecular Formula

C15H16F3N3OS

Molecular Weight

343.4 g/mol

IUPAC Name

1-butan-2-yl-7-cyclopropyl-2-sulfanylidene-5-(trifluoromethyl)pyrido[2,3-d]pyrimidin-4-one

InChI

InChI=1S/C15H16F3N3OS/c1-3-7(2)21-12-11(13(22)20-14(21)23)9(15(16,17)18)6-10(19-12)8-4-5-8/h6-8H,3-5H2,1-2H3,(H,20,22,23)

InChI Key

HQCOHQUQUVFOFJ-UHFFFAOYSA-N

Canonical SMILES

CCC(C)N1C2=C(C(=CC(=N2)C3CC3)C(F)(F)F)C(=O)NC1=S

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.